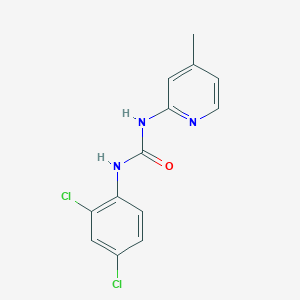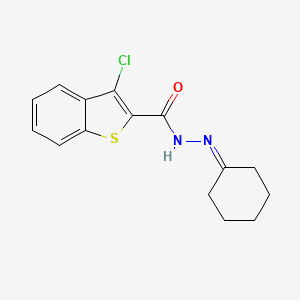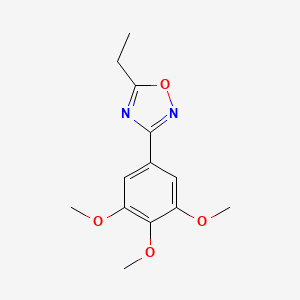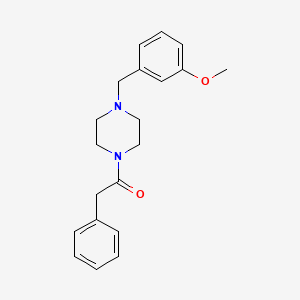
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide, also known as DDEB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide is primarily based on its ability to inhibit PARP activity. PARP is an enzyme that is involved in DNA repair and cell survival. When DNA is damaged, PARP is activated and catalyzes the formation of poly(ADP-ribose) chains on DNA. This process recruits DNA repair proteins to the site of damage and facilitates DNA repair. However, excessive activation of PARP can lead to depletion of cellular energy and cell death. 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide inhibits PARP activity by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains.
Biochemical and Physiological Effects
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has been shown to have several biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells by inhibiting PARP activity. 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. Moreover, 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has been reported to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
実験室実験の利点と制限
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has several advantages as a tool for scientific research. It is a potent inhibitor of PARP activity and has been shown to be effective in inhibiting the growth of cancer cells. Moreover, 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has been used as a probe to study the binding properties of PARP inhibitors and to develop new PARP inhibitors with improved efficacy. However, there are also some limitations associated with the use of 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide in lab experiments. It has been reported to have low solubility in water, which can limit its bioavailability and effectiveness. Moreover, 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has been shown to be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research on 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide. One potential direction is to investigate its efficacy in combination with other anticancer agents, such as chemotherapy or radiation therapy. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases or autoimmune disorders. Moreover, there is a need to develop more potent and selective PARP inhibitors based on the structure of 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide.
Conclusion
In conclusion, 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. It is a potent inhibitor of PARP activity and has been shown to be effective in inhibiting the growth of cancer cells. Moreover, 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has been used as a probe to study the binding properties of PARP inhibitors and to develop new PARP inhibitors with improved efficacy. However, there are also some limitations associated with its use in lab experiments, such as low solubility and toxicity to normal cells. There are several future directions for the research on 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide, including investigating its efficacy in combination with other anticancer agents and exploring its potential as a therapeutic agent for other diseases.
合成法
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylamine with ethyl 4-chlorobenzoate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the intermediate with 3,5-dichlorobenzoyl chloride. The synthesis method of 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide is well-established and has been reported in several scientific literature.
科学的研究の応用
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival. 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has also been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has been used as a probe to study the binding properties of PARP inhibitors and to develop new PARP inhibitors with improved efficacy.
特性
IUPAC Name |
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-4-22-16-13(18)8-12(9-14(16)19)17(21)20-15-6-5-10(2)7-11(15)3/h5-9H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDDUNSCXFZGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)
![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)


![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)

![N-[4-(2-oxo-2-{2-[1-(4-pyridinyl)ethylidene]hydrazino}ethoxy)phenyl]acetamide](/img/structure/B5787462.png)
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)


![1-methyl-2-[(4-nitrophenyl)thio]-1H-imidazole](/img/structure/B5787482.png)
